7-Chloro-2,2,4,8-tetramethyl-1H-quinoline
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Description
7-Chloro-2,2,4,8-tetramethyl-1H-quinoline is a chemical compound with the molecular formula C13H16ClN and a molecular weight of 221.73. It is a quinoline derivative, which is a class of compounds that have been found to have numerous biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline, can be achieved through various methods. One of the common methods is the Friedländer Synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde . Another method involves the use of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline includes a quinoline core, which is a benzene ring fused with a pyridine ring. The molecule also contains a chlorine atom and four methyl groups.Chemical Reactions Analysis
Quinoline derivatives, including 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline, can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline include a molecular weight of 221.73 and a molecular formula of C13H16ClN. The solubility of this compound is not available.Future Directions
The future directions for research on 7-Chloro-2,2,4,8-tetramethyl-1H-quinoline could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the biological activities of quinoline derivatives, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
7-chloro-2,2,4,8-tetramethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-8-7-13(3,4)15-12-9(2)11(14)6-5-10(8)12/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHIGFLCKFTNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2C)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53418902 |
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